WIZ degrader 2

WIZ Degradation AC50 Molecular Glue

Standard WIZ degraders often lack quantitative benchmarking data or in vivo validation, introducing irreproducibility in hemoglobinopathy research. WIZ degrader 2 solves this as a validated molecular glue with published oral PK/PD data. - **Quantified potency**: DC₅₀ 32 nM for WIZ degradation; HbF EC₅₀ 38-202 nM (Dmax 88%). - **Selective mechanism**: Spares IKZF1/3 vs. IMiDs; benchmark for WIZ-specific globin switching. - **In vivo-ready**: Validated at 30-100 mg/kg PO in humanized mouse models (~30-40% HbF⁺ cells). - **Immediate supply**: Research-grade, available for global shipment.

Molecular Formula C24H33N5O3
Molecular Weight 439.6 g/mol
Cat. No. B15585459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWIZ degrader 2
Molecular FormulaC24H33N5O3
Molecular Weight439.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H33N5O3/c1-17-12-19(2-7-27(17)16-18-5-10-32-11-6-18)13-20-3-9-29-21(14-20)22(15-25-29)28-8-4-23(30)26-24(28)31/h3,9,14-15,17-19H,2,4-8,10-13,16H2,1H3,(H,26,30,31)/t17-,19+/m0/s1
InChIKeyOFZFLRQWSQTFBI-PKOBYXMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WIZ Degrader 2: CRBN-Based Molecular Glue for HbF Induction


WIZ degrader 2 (Compound 142, dWIZ-2) is a cereblon (CRBN)-recruiting molecular glue degrader of the widely interspaced zinc finger (WIZ) transcription factor, discovered and characterized in a landmark Science paper as a robust inducer of fetal hemoglobin (HbF) [1]. It exhibits an AC50 of 0.011 μM for WIZ degradation and an EC50 of 0.038 μM for HbF induction in erythroblasts , and is covered by patent WO2022195454A1 [2]. It is widely available from commercial vendors for research use in inherited blood disorders, particularly sickle cell disease and β-thalassemia [2].

Why Choose Authentic WIZ Degrader 2 Over Generic Analogs


Within the emerging class of WIZ-targeting molecular glues, minor structural variations yield orders-of-magnitude differences in degradation potency (DC50/AC50), HbF induction efficacy (EC50), and oral bioavailability. A direct head-to-head study in primary human erythroblasts revealed that a close analog (WIZ degrader 10) achieves a ~9× increase in WIZ degradation potency (DC50 = 2 nM) relative to dWIZ-2 (DC50 = 18 nM in the same assay) [1]. Cross-study comparisons further demonstrate that WIZ degrader 2's AC50 of 11 nM is >5-fold less potent than WIZ degrader 1 (AC50 = 2 nM) , yet >3-fold more potent than WIZ degrader 3 (AC50 = 6.4 nM) . This sensitivity to chemical structure mandates rigorous compound-specific validation; generic substitution based on nominal class membership will introduce uncontrolled variability into degradation efficiency, HbF induction, and downstream functional outcomes.

Quantitative Differentiation vs. Analogs and Alternatives


Degradation Potency Benchmark for Lead Optimization

WIZ degrader 2 exhibits an AC50 of 0.011 μM (11 nM) for WIZ degradation. While this is >5-fold less potent than the reference analog WIZ degrader 1 (AC50 = 2 nM) , it is >3-fold more potent than WIZ degrader 3 (AC50 = 6.4 nM) . This positions WIZ degrader 2 as a moderately potent tool compound for studies requiring balanced degradation depth and potential for oral bioavailability optimization.

WIZ Degradation AC50 Molecular Glue Fetal Hemoglobin

HbF Induction Potency Across Analogues

WIZ degrader 2 induces fetal hemoglobin (HbF) expression with an EC50 of 0.038 μM (38 nM) in erythroblasts. In striking contrast, the more potent WIZ degrader 1 requires an EC50 of 6 mM (6,000,000 nM) for the same HbF induction , representing a >150,000-fold loss of functional coupling between WIZ degradation and HbF output. This profound disconnect highlights that enhanced target engagement does not linearly translate to improved pharmacodynamic response and underscores the unique functional profile of WIZ degrader 2.

HbF Induction EC50 Erythroblasts Sickle Cell Disease

Proteome-Wide Selectivity vs. IMiDs and Alternative Inducers

In the original Science publication, dWIZ-2 (30-100 mg/kg) was well tolerated and induced HbF in both humanized mice and cynomolgus monkeys, establishing the first in vivo proof-of-concept for WIZ degradation as a therapeutic strategy for sickle cell disease [1]. While more optimized analogs like WIZ degrader 10 have since demonstrated improved potency and pharmacokinetics [2], WIZ degrader 2 remains the foundational reference compound for which extensive in vivo validation data exist.

In Vivo Efficacy Humanized Mouse Model Cynomolgus Monkey Oral Bioavailability

In Vivo Target Engagement in Humanized Mouse Models

WIZ degrader 2 is reported to be orally bioavailable, enabling convenient in vivo dosing without the need for intravenous or intraperitoneal administration [1]. This property is shared with the more optimized analog WIZ degrader 10 [2], but distinguishes WIZ degrader 2 from many PROTAC molecules which often exhibit poor oral absorption due to high molecular weight and violation of Lipinski's Rule of Five. The oral bioavailability of WIZ degrader 2 was a key factor in its selection for in vivo studies in mice and cynomolgus monkeys [1].

Oral Bioavailability PROTAC Molecular Glue In Vivo Dosing

Validated Applications in Hemoglobinopathy Research


SAR Benchmark for Molecular Glue Optimization

WIZ degrader 2 is the essential reference compound for any research group seeking to independently validate or extend the original Science paper findings. With published in vivo data in humanized mice and cynomolgus monkeys [1], it provides a well-characterized benchmark against which new WIZ-targeting degraders or therapeutic strategies can be compared. Procurement of this compound ensures experimental reproducibility and facilitates direct comparison with the foundational work that established WIZ as a therapeutic target in sickle cell disease.

Positive Control for HbF Induction Screens

Given its unique >150,000-fold enhancement in functional HbF induction relative to its degradation potency compared to WIZ degrader 1 , WIZ degrader 2 is ideally suited for studies that aim to dissect the relationship between WIZ protein depletion and downstream HbF expression. This compound allows researchers to achieve robust HbF upregulation without the confounding effects of near-complete WIZ ablation, providing a more nuanced tool for investigating the dynamic range of the WIZ-HbF regulatory axis.

In Vivo PD Validation in Sickle Cell Disease Models

For in vivo research programs in humanized mouse models or other preclinical species, WIZ degrader 2's oral bioavailability and established safety profile at 30-100 mg/kg [1] simplify experimental design and reduce animal welfare concerns. This is particularly valuable for chronic dosing studies aimed at modeling the long-term effects of HbF induction on sickle cell disease pathology, where the compound's moderate potency allows for fine-tuned dose-response exploration.

Selectivity Control for WIZ-Specific vs. IMiD Effects

WIZ degrader 2 serves as a key reference standard for medicinal chemistry teams optimizing next-generation WIZ degraders. With well-defined AC50, EC50, and in vivo efficacy parameters, it provides a critical baseline for assessing improvements in potency, selectivity, and pharmacokinetic properties achieved by novel analogs such as WIZ degrader 10 [2]. Its commercial availability and established analytical protocols make it an indispensable control compound for SAR campaigns and lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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